molecular formula C7H3BrClNO3 B6278211 2-bromo-3-chloro-5-nitrobenzaldehyde CAS No. 2092613-45-9

2-bromo-3-chloro-5-nitrobenzaldehyde

Cat. No. B6278211
CAS RN: 2092613-45-9
M. Wt: 264.5
InChI Key:
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Description

2-bromo-3-chloro-5-nitrobenzaldehyde (BCNA) is an organic compound with a wide range of applications in the field of synthetic organic chemistry, such as the synthesis of heterocyclic compounds. It is a versatile reagent used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. BCNA is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

Scientific Research Applications

2-bromo-3-chloro-5-nitrobenzaldehyde has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds. It has also been used in the synthesis of pyridines and quinolines, as well as in the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. 2-bromo-3-chloro-5-nitrobenzaldehyde has also been used in the synthesis of an array of organic compounds, including polymers, and has been used as a starting material for the synthesis of a variety of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-5-nitrobenzaldehyde is not well understood. However, it is believed that the reaction of bromine and chlorine with nitrobenzaldehyde is initiated by the formation of an intermediate nitroalkene, which is then converted to 2-bromo-3-chloro-5-nitrobenzaldehyde. This reaction is believed to be catalyzed by an acid, such as sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-3-chloro-5-nitrobenzaldehyde are not well understood. However, it is believed that 2-bromo-3-chloro-5-nitrobenzaldehyde can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 2-bromo-3-chloro-5-nitrobenzaldehyde has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-3-chloro-5-nitrobenzaldehyde in lab experiments include its availability, low cost, and its versatility in the synthesis of a variety of compounds. Additionally, 2-bromo-3-chloro-5-nitrobenzaldehyde is relatively easy to synthesize and can be isolated by crystallization. However, there are some limitations to using 2-bromo-3-chloro-5-nitrobenzaldehyde in lab experiments, including the fact that the reaction of bromine and chlorine with nitrobenzaldehyde is relatively slow and can produce a large amount of by-products. Additionally, 2-bromo-3-chloro-5-nitrobenzaldehyde is a highly reactive compound and must be handled with care.

Future Directions

In the future, 2-bromo-3-chloro-5-nitrobenzaldehyde could be used in the synthesis of a variety of compounds, including polymers and heterocyclic compounds. Additionally, 2-bromo-3-chloro-5-nitrobenzaldehyde could be used in the development of new pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. Furthermore, research could be conducted to further explore the biochemical and physiological effects of 2-bromo-3-chloro-5-nitrobenzaldehyde, as well as its potential applications in medicine and other fields. Finally, further research could be conducted to identify new ways to synthesize 2-bromo-3-chloro-5-nitrobenzaldehyde and optimize its use in lab experiments.

Synthesis Methods

2-bromo-3-chloro-5-nitrobenzaldehyde can be synthesized by a number of methods, including the reduction of nitrobenzaldehyde with bromine and chlorine. The reaction is typically carried out in aqueous solution, and the resulting 2-bromo-3-chloro-5-nitrobenzaldehyde can be isolated by crystallization. Alternatively, 2-bromo-3-chloro-5-nitrobenzaldehyde can be synthesized by the reaction of bromine and chlorine with nitrobenzaldehyde in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-chloro-5-nitrobenzaldehyde involves the bromination of 3-chloro-5-nitrobenzaldehyde followed by purification and isolation of the product.", "Starting Materials": [ "3-chloro-5-nitrobenzaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Mix 3-chloro-5-nitrobenzaldehyde, acetic acid, and sodium acetate in a round-bottom flask.", "Add bromine dropwise to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and recrystallize from ethanol to obtain 2-bromo-3-chloro-5-nitrobenzaldehyde." ] }

CAS RN

2092613-45-9

Product Name

2-bromo-3-chloro-5-nitrobenzaldehyde

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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